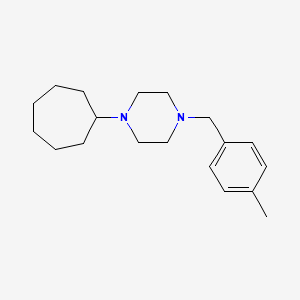![molecular formula C24H23ClN2O3 B5986591 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the protein CNOT1, a component of the CCR4-NOT complex. The CCR4-NOT complex is involved in the regulation of gene expression and plays an important role in various cellular processes, including mRNA degradation, transcription, and translation.
作用机制
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide selectively inhibits CNOT1 by binding to a specific pocket on the surface of the protein. This binding disrupts the interaction between CNOT1 and other components of the CCR4-NOT complex, leading to the inhibition of its function in gene expression regulation.
Biochemical and Physiological Effects:
The inhibition of CCR4-NOT complex function by 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. One study published in Molecular Cell showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in yeast cells leads to the accumulation of specific mRNAs, indicating that the CCR4-NOT complex is involved in their degradation. Another study published in Nature Communications showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in mammalian cells leads to the stabilization of many mRNAs, indicating that the CCR4-NOT complex is involved in their degradation as well.
实验室实验的优点和局限性
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CNOT1. This allows for the specific inhibition of the CCR4-NOT complex function without affecting other cellular processes. However, one limitation of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide is that it may not completely inhibit CCR4-NOT complex function in all cell types or under all conditions.
未来方向
There are several future directions for the use of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in scientific research. One direction is to investigate the role of the CCR4-NOT complex in specific cellular processes, such as cell differentiation or cell cycle regulation. Another direction is to use 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in combination with other inhibitors or drugs to investigate the interactions between different cellular pathways. Additionally, the development of more potent and selective inhibitors of the CCR4-NOT complex may lead to new insights into the role of this complex in gene expression regulation.
合成方法
The synthesis of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been described in a study published by the Journal of Medicinal Chemistry. The synthesis involves a multi-step process that includes the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the boronic acid intermediate, which is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide.
科学研究应用
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of the CCR4-NOT complex in gene expression regulation. One study published in Nature Communications used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to selectively inhibit CNOT1 and demonstrated that the CCR4-NOT complex is required for the degradation of many mRNAs in mammalian cells. Another study published in Molecular Cell used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to investigate the role of the CCR4-NOT complex in the regulation of mRNA translation and showed that CNOT1 is required for the degradation of specific mRNAs in yeast cells.
属性
IUPAC Name |
2-chloro-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)15-30-20-12-10-17(11-13-20)23(28)26-18-6-5-7-19(14-18)27-24(29)21-8-3-4-9-22(21)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODEGZNJJCAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5986569.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)

![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)
![2-({[1-(hydroxymethyl)propyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5986615.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)